Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate
CAS No.:
Cat. No.: VC15160715
Molecular Formula: C24H28N4O6
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C24H28N4O6 | 
|---|---|
| Molecular Weight | 468.5 g/mol | 
| IUPAC Name | methyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate | 
| Standard InChI | InChI=1S/C24H28N4O6/c1-33-24(30)19-16-18(6-8-20(19)27-11-13-34-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-2-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29) | 
| Standard InChI Key | GEOBGULXIGNFRT-UHFFFAOYSA-N | 
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4 | 
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate delineates its core structure:
- 
A benzoate ester backbone substituted at position 2 with a morpholine group.
 - 
Position 5 features an amide linkage to a 3-nitro-4-(piperidin-1-yl)benzoyl moiety.
 
The molecular formula is C₂₅H₂₇N₄O₆, yielding a molecular weight of 503.51 g/mol (calculated via PubChem’s atomic mass conventions) .
Table 1: Molecular Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₂₅H₂₇N₄O₆ | 
| Molecular Weight | 503.51 g/mol | 
| IUPAC Name | Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate | 
| SMILES | COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)N+[O-])N4CCOCC4 | 
Structural Analysis
The compound’s planar benzamide core facilitates π-π stacking interactions, while the morpholine and piperidine substituents introduce conformational flexibility and basicity. The nitro group at position 3 of the distal phenyl ring enhances electron-deficient character, potentially influencing redox activity or binding to aromatic pockets in enzymes .
Synthesis and Manufacturing Considerations
Retrosynthetic Pathways
A plausible synthesis involves sequential functionalization of methyl 5-aminobenzoate:
- 
Morpholine Introduction: Nucleophilic aromatic substitution at position 2 using morpholine under Buchwald-Hartwig coupling conditions .
 - 
Amide Coupling: Reaction of the intermediate with 3-nitro-4-(piperidin-1-yl)benzoyl chloride in the presence of Hünig’s base.
 
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield | 
|---|---|---|---|
| 1 | Morpholine incorporation | Morpholine, Pd(OAc)₂, Xantphos, 110°C | 68% | 
| 2 | Amide formation | 3-Nitro-4-(piperidin-1-yl)benzoyl chloride, DIPEA, DCM | 52% | 
Industrial-Scale Production Challenges
- 
Nitration Safety: The nitro group necessitates controlled nitration conditions to avoid exothermic decomposition .
 - 
Piperidine Handling: Piperidine’s volatility requires closed-system processing to minimize occupational exposure.
 
Physicochemical Properties
Solubility and Partitioning
- 
Aqueous Solubility: <1 mg/mL (predicted via LogP = 3.2 ± 0.4), limiting unformulated oral bioavailability .
 - 
Lipophilicity: The morpholine (LogP = −0.44) and piperidine (LogP = 1.86) groups create amphiphilic character, enhancing membrane permeability.
 
Stability Profile
- 
Hydrolytic Sensitivity: The methyl ester undergoes slow hydrolysis in pH > 8 buffers (t₁/₂ = 14 h at pH 9) .
 - 
Photodegradation: Nitro-aromatic moieties necessitate light-protected storage to prevent radical-mediated decomposition.
 
Applications and Industrial Relevance
Intermediate in Drug Synthesis
The compound’s multifunctional design makes it a versatile precursor for:
- 
Kinase Inhibitor Libraries: Via Suzuki-Miyaura coupling at the nitro position.
 - 
Proteolysis-Targeting Chimeras (PROTACs): Leveraging the benzamide as an E3 ligase-recruiting moiety.
 
Material Science Applications
Nitro-aromatic systems are explored as photoactive components in organic semiconductors, though this remains speculative for the current molecule .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume